2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride
Overview
Description
“2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride” is a chemical compound with the CAS Number: 31599-68-5. It has a molecular weight of 267.68 and is typically stored in an inert atmosphere at temperatures between 2-8°C . It is a solid substance .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a flash point of 118 .Scientific Research Applications
Morpholine Derivatives : Morpholine is a 6-membered heterocyclic compound with two hetero atoms, Oxygen & Nitrogen. The medicinal compounds which contain this basic nucleus possess a wide variety of pharmacological activity. Several medicinal compounds which have a morpholine nucleus are available in the market and in existing condition too . For example, 2-yl-2-[3-(trifluoromethyl)-phenyl]morpholine is a prodrug of flumexadol. It acts as an agonist of the serotonin 5-HT 1A and 5-HT 2C receptors and, to a much lesser extent, of the 5-HT 2A receptor . It is used as an antidepressant and anxiolytic drug .
Trifluoromethylpyridines : Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Morpholine Derivatives : Morpholine is a 6-membered heterocyclic compound with two hetero atoms, Oxygen & Nitrogen. The medicinal compounds which contain this basic nucleus possess a wide variety of pharmacological activity. Several medicinal compounds which have a morpholine nucleus are available in the market and in existing condition too . For example, 2-yl-2-[3-(trifluoromethyl)-phenyl]morpholine is a prodrug of flumexadol. It acts as an agonist of the serotonin 5-HT 1A and 5-HT 2C receptors and, to a much lesser extent, of the 5-HT 2A receptor . It is used as an antidepressant and anxiolytic drug .
Trifluoromethylpyridines : Trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Safety And Hazards
The compound has been labeled with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302+H312+H332-H315-H319-H335, indicating potential harm if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation and respiratory irritation . Precautionary statements include P261, P280, P305, P351, P338, suggesting avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10;/h1-3,6,10,15H,4-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLNFFBTSVJQCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Trifluoromethyl)phenyl)morpholine hydrochloride | |
CAS RN |
31599-68-5 | |
Record name | Flumexadol HCl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031599685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flumexadol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315283 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | FLUMEXADOL HCL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/051LY093UV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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